7-(4-fluorophenyl)-5-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
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Overview
Description
7-(4-Fluorophenyl)-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4-one is a heterocyclic compound that features a pyrrolo[3,2-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-fluorophenyl)-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-amino-2-thiouracil with 3-(4-fluorophenyl)-1-(4-bromophenyl)-2-propen-1-one in dimethylformamide under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the laboratory synthesis for scale-up. This includes ensuring the availability of high-purity starting materials, optimizing reaction conditions for higher yields, and implementing purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 7-(4-Fluorophenyl)-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The fluorophenyl group allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitrating agents under controlled conditions.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential antitubercular activity.
Mechanism of Action
The mechanism of action of 7-(4-fluorophenyl)-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, its antitubercular activity is attributed to its ability to inhibit the growth of Mycobacterium tuberculosis by interfering with essential bacterial enzymes and pathways . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
4-Aminopyrrolo[2,3-d]pyrimidine: Known for its antitubercular properties.
Pyrimido[4,5-d]pyrimidine: Exhibits various biological activities and is used in medicinal chemistry.
Pyrazolo[3,4-d]pyrimidine: Known for its antimicrobial and anti-inflammatory properties.
Uniqueness: 7-(4-Fluorophenyl)-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the fluorophenyl group enhances its potential interactions with biological targets, making it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C13H10FN3O |
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Molecular Weight |
243.24 g/mol |
IUPAC Name |
7-(4-fluorophenyl)-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H10FN3O/c1-17-6-10(8-2-4-9(14)5-3-8)11-12(17)13(18)16-7-15-11/h2-7H,1H3,(H,15,16,18) |
InChI Key |
PZQHTGGMJXMIDR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C(=O)NC=N2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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